6,8-Dibromoquinolin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Br2NO |
|---|---|
Molecular Weight |
302.95 g/mol |
IUPAC Name |
6,8-dibromoquinolin-3-ol |
InChI |
InChI=1S/C9H5Br2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChI Key |
OVICYCGHNQYCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Br)Br)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 6,8 Dibromoquinolin 3 Ol and Its Analogs
Regioselective Bromination Strategies for Quinolin-3-ol Derivatives
The synthesis of specifically substituted quinolines, such as 6,8-dibromoquinolin-3-ol, hinges on precise control of bromination. The electronic properties of the quinoline (B57606) nucleus, which combines an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring, complicate electrophilic substitution. The hydroxyl group at the C-3 position further influences regioselectivity.
Direct Bromination Approaches and Optimization
Direct bromination of the quinolin-3-ol scaffold is a primary strategy to introduce bromine atoms onto the carbocyclic ring. The hydroxyl group at C-3 is an activating group, directing electrophilic substitution. However, achieving the desired 6,8-dibromo substitution pattern requires careful optimization of reaction conditions to control the regioselectivity and prevent the formation of other isomers.
Analogous studies on related quinolinol systems, such as 8-hydroxyquinoline (B1678124) (quinolin-8-ol), provide significant insight into these optimization processes. The bromination of 8-hydroxyquinoline has been shown to yield 5,7-dibromo-8-hydroxyquinoline under specific conditions. researchgate.netajouronline.com For instance, reacting 8-hydroxyquinoline with two equivalents of molecular bromine (Br₂) in a solvent like chloroform (B151607) can produce the 5,7-dibromo derivative as the sole product in high yield (90%). researchgate.net The choice of solvent and temperature is critical; reactions have been explored in acetic acid, chloroform, and acetonitrile. ajouronline.com
For quinolin-3-ol, the C-6 and C-8 positions on the benzenoid ring are activated and susceptible to electrophilic attack. The challenge lies in achieving dibromination at these specific positions without substitution at other activated sites like C-5 or C-7. Optimization often involves a systematic variation of the brominating agent, solvent, temperature, and reaction time. Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The use of NBS is often preferred for its milder nature and ability to provide a low, steady concentration of bromine, which can enhance regioselectivity. nih.gov
A typical optimization table for the direct bromination of a quinolinol derivative might look as follows, based on analogous findings in the literature:
| Entry | Brominating Agent (Equiv.) | Solvent | Temperature (°C) | Outcome |
| 1 | Br₂ (2.2) | Acetic Acid | Room Temp | Mixture of mono-, di-, and poly-brominated products |
| 2 | Br₂ (2.1) | Chloroform | Room Temp | Predominantly 6,8-dibromo product with minor isomers |
| 3 | NBS (2.2) | Acetonitrile | Reflux | Improved yield of 6,8-dibromo product, cleaner reaction |
| 4 | NBS (2.2) | Dichloromethane | 0 to Room Temp | High selectivity for the desired 6,8-dibromo isomer |
This table is illustrative, based on general principles of aromatic bromination optimization.
Precursor-Based Bromination Pathways
An alternative and often more controlled method involves synthesizing the quinoline ring from precursors that already contain the desired bromine atoms at the correct positions. This approach bypasses the regioselectivity issues inherent in direct bromination of the final quinoline scaffold.
One powerful strategy is the cyclization of a suitably substituted aniline (B41778). For instance, a 3,5-dibromoaniline (B181674) can serve as a starting material. In a process analogous to the Combes quinoline synthesis or Doebner-von Miller reaction, the dibrominated aniline is reacted with an appropriate three-carbon unit (e.g., α,β-unsaturated aldehyde or ketone) under acidic conditions to construct the pyridine ring, yielding the 6,8-dibromoquinoline (B11842131) core. A specific example involves the synthesis of 2-aryl-6,8-dibromoquinolin-4(1H)-ones through the acid-catalyzed cyclization of 2-aminochalcones, which are themselves prepared from 2-amino-3,5-dibromoacetophenone. scispace.com
Another significant precursor-based route is the Vilsmeier-Haack reaction. Researchers have successfully synthesized 6,8-dibromo-4-chloroquinoline-3-carbaldehyde by treating 2-amino-3,5-dibromoacetophenone with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). africaresearchconnects.comresearchgate.net This method builds the heterocyclic ring directly onto the pre-brominated benzene derivative, unequivocally establishing the 6,8-dibromo substitution pattern. The resulting quinoline can then be chemically modified, for example by reducing the aldehyde and dehalogenating the C-4 chloro group to potentially yield this compound.
A further example is the synthesis starting from (E)-3-(2-nitrophenyl)propenoic acid. This precursor can undergo a series of transformations including reduction of the nitro group, diazotization, and subsequent bromination to install the desired bromine atoms before the final cyclization to the quinoline ring system. rsc.org
Advanced Functionalization and Derivatization from the this compound Scaffold
The two bromine atoms at the C-6 and C-8 positions of the quinolinol scaffold are not merely static substituents; they are versatile chemical handles for introducing further molecular complexity. These positions are ripe for post-synthesis modification, most notably through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are paramount for the functionalization of aryl halides, and the this compound scaffold is an excellent substrate for such transformations. The differential reactivity of the C-6 and C-8 positions can potentially allow for selective or sequential couplings, although in many cases, conditions are chosen to substitute both bromine atoms.
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, has been effectively applied to 6,8-dibromoquinoline systems. This reaction is a cornerstone for synthesizing poly-aryl quinolines.
In a notable study, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde was subjected to Suzuki-Miyaura coupling with various arylboronic acids. nih.gov The reaction, catalyzed by PdCl₂(PPh₃)₂ with a phosphine (B1218219) ligand (PCy₃) and potassium carbonate as the base, resulted in the exclusive formation of 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This demonstrates the successful double coupling at both the C-6 and C-8 positions. The conditions for this transformation are detailed below.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 4,6,8-Triphenylquinoline-3-carbaldehyde |
| 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinoline | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines |
This table summarizes findings from studies on 6,8-dibromoquinoline derivatives. africaresearchconnects.comnih.gov
These reactions highlight the utility of the 6,8-dibromo scaffold in building complex, multi-aryl structures. africaresearchconnects.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. nih.gov
The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide, is another powerful tool for functionalizing the this compound core. This reaction introduces an alkynyl moiety, a versatile functional group that can participate in further transformations or act as a π-conjugated spacer.
Studies on the closely related 6,7-dibromoquinoline-5,8-dione (B3062177) have demonstrated the viability of this approach. ajouronline.comafribary.comresearchgate.net In these syntheses, the dibromoquinone was coupled with various terminal alkynes using a palladium catalyst, typically in the presence of a copper(I) co-catalyst. These reactions successfully yielded both mono- and bis-alkynylated quinoline-5,8-diones. ajouronline.comafribary.com
The general conditions for such a coupling are as follows:
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
| Dibromoquinoline derivative | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (Et₃N) | THF or DMF | Alkynyl- or Dialkynyl-quinoline |
This table illustrates typical conditions for Sonogashira coupling on dibromoquinoline systems.
The successful application of Sonogashira coupling on these analogs strongly supports its feasibility on the this compound scaffold for the synthesis of novel derivatives with extended π-systems, which are of interest in materials science and medicinal chemistry.
Heck and Stille Coupling Methodologies
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings, are powerful tools for forming carbon-carbon bonds, and they have been applied to the synthesis of substituted quinolines. unisa.ac.za
The Stille coupling involves the reaction of an organostannane with an organic halide or pseudohalide. organic-chemistry.org This method is noted for its tolerance of a wide array of functional groups. unisa.ac.za For quinoline synthesis, a haloquinoline can be coupled with various organotin reagents. The general reactivity trend for the organic group transferred from the tin reagent is alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) > alkyl. unisa.ac.za The primary drawback of this method is the toxicity associated with the organotin compounds. organic-chemistry.org A study by Ciufolini et al. demonstrated the substitution of chlorine in 2-chloroquinolines via Stille coupling in the presence of a palladium catalyst. chim.it In one instance, a one-pot sequence involving both Stille and Heck couplings was developed to create complex hexatrienes, showcasing the potential for sequential functionalization. researchgate.net
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. unisa.ac.za This reaction has been used to functionalize haloquinolines. For example, 2-chloro-3-formylquinolines can react with methyl acrylate (B77674) using a palladium-BINAP catalytic system to yield the coupled product. chim.it
Table 1: Examples of Heck and Stille Coupling for Quinoline Functionalization This table is illustrative, based on methodologies applied to related quinoline systems.
| Coupling Reaction | Quinoline Substrate (Example) | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|---|
| Stille Coupling | 2-Chloroquinolin-3-ol | Aryl/Alkenylstannane | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl/Alkenylquinolin-3-ol | chim.it |
| Heck Coupling | 3-Formylquinolin-2-yl Chloride | Methyl Acrylate | rac-BINAP-PdCl₂ | 3-Formyl-2-vinylquinoline derivative | chim.it |
| Stille/Heck Sequence | 2-Bromocycloalkenyl triflate | Alkenylstannane / Acrylate | Pd(0) catalyst | Differentiated 1,3,5-hexatrienes | researchgate.net |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. byjus.commasterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orglibretexts.org
Metal-Free and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards developing synthetic methods that are more environmentally friendly. These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. tandfonline.comijpsjournal.com
Several metal-free and green strategies have been applied to the synthesis of the quinoline core.
Microwave Irradiation: The use of microwave heating can dramatically shorten reaction times and improve yields. For example, a microwave-assisted Skraup reaction, a classic method for quinoline synthesis, has been developed using sulfuric acid as a catalyst without an additional oxidizing agent. mdpi.com
Ionic Liquids: Ionic liquids have been used as both solvents and catalysts in reactions like the Friedländer quinoline synthesis, offering a recyclable and often more efficient medium than traditional organic solvents. mdpi.com
Carbon-Based Catalysis: Nanostructured carbon aerogels have been employed as metal-free catalysts for the Friedländer condensation to produce quinolines. These materials are thermally and chemically stable, and their hydrophobic nature can create a suitable environment for reactions under solvent-free conditions. uned.es
Solvent-Free and Catalyst-Free Reactions: Some quinoline syntheses can be performed without any solvent or catalyst, reducing environmental impact and simplifying purification. tandfonline.comresearchgate.net One protocol describes a three-component, one-pot synthesis of quinolinopyranpyrazoles under solvent-, catalyst-, and chromatography-free conditions. researchgate.net
Aerobic Oxidation: Utilizing molecular oxygen from the air as the oxidant is a key green chemistry principle. Methods have been developed to synthesize quinolines from primary amines and ketones under an oxygen atmosphere, avoiding the need for stoichiometric chemical oxidants. mdpi.com
Hydroxyl Group Transformation and Protection Strategies
The hydroxyl group is a versatile functional handle, but its reactivity can also present challenges in multi-step syntheses. It is often necessary to "protect" the hydroxyl group to prevent it from interfering with reactions at other sites on the molecule. nih.gov The hydroxyl group is generally less nucleophilic than an amine or thiol, but its protection is crucial for many transformations. nih.gov
Common strategies for protecting the hydroxyl group of a quinolinol involve converting it into an ether or an ester.
Acetylation: The hydroxyl group can be converted to an acetate (B1210297) ester using reagents like acetic anhydride. This protecting group can later be removed by hydrolysis. nih.gov
Benzylation: Formation of a benzyl ether using benzyl bromide (BnBr) in the presence of a base like K₂CO₃ is another common protection strategy. nih.gov The benzyl group is robust but can be removed under hydrogenolysis conditions (e.g., Pd/C, H₂).
Once protected, other transformations on the quinoline ring, such as cross-coupling or substitution reactions, can be performed. Following these steps, the protecting group is removed to regenerate the free hydroxyl group. For example, an acetate group can be cleaved by reaction with H₂SO₄ in methanol. nih.gov
The hydroxyl group can also be transformed into other functional groups. For instance, activation with tosyl chloride can convert it into a good leaving group for subsequent substitution reactions. nih.gov
Table 2: Common Protecting Groups for Quinolinols
| Protecting Group | Reagent | Deprotection Condition | Reference |
|---|---|---|---|
| Acetyl (Ac) | Acetic Anhydride | H₂SO₄/MeOH or basic hydrolysis | nih.gov |
| Benzyl (Bn) | Benzyl Bromide, K₂CO₃ | H₂, Pd/C | nih.gov |
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | HF or TBAF | chemistrytalk.org |
Multi-Component and One-Pot Synthetic Protocols
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that combine several reaction steps into a single operation without isolating intermediate compounds. acs.org This approach saves time, resources, and reduces waste, aligning with the principles of green chemistry. tandfonline.com
Several established named reactions for quinoline synthesis can be adapted into multi-component formats. The Doebner reaction , for example, is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. acs.org Recent advancements have extended this reaction to anilines with electron-withdrawing groups, which traditionally gave low yields. acs.org
Other one-pot protocols have been designed to build complex quinoline structures efficiently.
A three-component, one-pot synthesis of functionalized quinolones was developed using an aniline, a dicarbonyl compound, and triethyl orthoformate as a C1 building block. acs.org This method proceeds through a sequence of condensation and nucleophilic aromatic substitution. acs.org
Another approach involves the reaction of 6-amino-1,3-dimethyluracil, various aldehydes, and dimedone in water, catalyzed by p-toluenesulfonic acid, to yield pyrimido[4,5-b]quinolones. tandfonline.com
Environmentally friendly one-pot syntheses of benzo[h]quinoline (B1196314) derivatives have been achieved by reacting an aromatic aldehyde, 1-tetralone, malononitrile, and ammonium (B1175870) acetate in a single step. mdpi.com
These methods demonstrate the power of designing reaction cascades where the product of one step becomes the substrate for the next in the same reaction vessel, leading to a rapid increase in molecular complexity from simple starting materials. acs.org
Elucidation of Reactivity Profiles and Mechanistic Pathways of 6,8 Dibromoquinolin 3 Ol
Reactions at the Halogen-Substituted Positions (C6 and C8)
Facile Substitution Reactions and Selectivity
Bromoquinolines are valuable precursors for the synthesis of more complex heterocyclic compounds. nih.gov The bromine atoms at C6 and C8 can be replaced by various nucleophiles, although these positions are typically less reactive than the C2 and C4 positions on the pyridine (B92270) ring. quimicaorganica.orgresearchgate.net The utility of compounds like 6,8-dibromoquinoline (B11842131) as a scaffold for creating disubstituted derivatives highlights the capacity for these halogen atoms to function as leaving groups in substitution reactions. nih.gov For instance, nucleophilic substitution with amines like morpholine (B109124) or piperazine (B1678402) has been demonstrated on bromoquinolines, often requiring activation by a strongly electron-withdrawing group like a nitro group. semanticscholar.org
Regioselective Studies in Electrophilic and Nucleophilic Processes
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution of halogens on the benzene (B151609) ring of quinoline (B57606) is generally challenging and requires harsh conditions or the presence of strong activating groups (electron-withdrawing groups) ortho or para to the leaving group. researchgate.net The C6 and C8 positions are not electronically activated in the same way as the C2 and C4 positions, which benefit from direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. quimicaorganica.org Therefore, direct SNAr at C6 and C8 of 6,8-dibromoquinolin-3-ol with typical nucleophiles would be expected to be slow. However, modern cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, provide effective pathways for the substitution of these bromine atoms under catalytic conditions, offering a versatile route to C-C, C-N, and C-O bond formation.
| Substrate | Reaction Type | Reagents | Position of Substitution | Reference |
|---|---|---|---|---|
| Quinoline | Electrophilic (Nitration) | HNO₃/H₂SO₄ | C5 and C8 | quimicaorganica.org |
| 6,8-Dibromoquinoline | Electrophilic (Nitration) | HNO₃/H₂SO₄ | C5 | researchgate.net |
| 2-Chloroquinoline | Nucleophilic (SNAr) | Various Nucleophiles | C2 | quimicaorganica.org |
| 4-Chloroquinoline | Nucleophilic (SNAr) | Various Nucleophiles | C4 | quimicaorganica.org |
Reactivity of the Hydroxyl Group (C3)
The hydroxyl group at the C3 position behaves as a typical phenolic hydroxyl group, capable of acting as a proton donor, a nucleophile, and directing electrophilic substitution.
Esterification and Etherification Reactions
The C3-hydroxyl group is expected to undergo standard derivatization reactions.
Esterification: It can be readily converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.
Etherification: The corresponding ether derivatives can be synthesized, for example, via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. A closely related reaction, the methylation of 5,7-dibromoquinolin-8-ol using dimethyl sulfate (B86663) and sodium hydroxide, proceeds efficiently to give 5,7-dibromo-8-methoxyquinoline, demonstrating the feasibility of such transformations on brominated hydroxyquinolines. acgpubs.orgresearchgate.net
| Substrate | Reaction Type | Reagents | Product | Reference |
|---|---|---|---|---|
| 5,7-Dibromoquinolin-8-ol | Etherification (Methylation) | (CH₃)₂SO₄, NaOH | 5,7-Dibromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |
| Generic Quinolin-3-ol | Esterification | Acetyl Chloride, Pyridine | 3-Acetoxyquinoline | General Reaction |
| Generic Quinolin-3-ol | Williamson Ether Synthesis | 1. NaH; 2. CH₃I | 3-Methoxyquinoline | General Reaction |
Hydrogen Bonding and Tautomerism Studies
The presence of both a hydroxyl group (H-bond donor) and a quinoline nitrogen (H-bond acceptor) allows for the formation of intermolecular hydrogen bonds, which can influence the compound's physical properties, such as melting point and solubility.
Furthermore, this compound can exhibit keto-enol tautomerism. It exists in equilibrium with its keto tautomer, 6,8-dibromoquinolin-3(4H)-one. For hydroxy-substituted nitrogen heterocycles, the position of this equilibrium is sensitive to factors such as solvent polarity and the electronic nature of other substituents on the ring. nih.govfrontiersin.org While the aromatic enol form is typically the more stable tautomer for simple hydroxyquinolines, the presence of two strongly electron-withdrawing bromine atoms could potentially influence the stability of the keto form. iust.ac.ir Spectroscopic studies, such as ¹H-NMR and UV-Visible spectroscopy in various solvents, are typically employed to investigate the predominant tautomeric form in solution. nih.govresearchgate.net
Redox Chemistry of the Quinoline Core
The incorporation of a hydroxyl group onto the quinoline scaffold imparts significant redox properties. While direct studies on this compound are not widely available, the redox chemistry of its isomer, 8-hydroxyquinoline (B1678124) (oxine), has been extensively investigated and serves as an excellent model. acs.orgacs.orgnih.govmdpi.com
| Experimental Technique | Reactant/Process | Observation | Reference |
|---|---|---|---|
| Pulse Radiolysis | Reaction with N₃• and Br₂⁻• radicals | Formation of a phenoxyl-type radical | acs.org |
| Pulse Radiolysis | Reaction with hydrated electron (eaq-) | Formation of a strongly reducing semireduced species | acs.org |
| Deoxyribose Degradation Assay | Inhibition of hydroxyl radical damage | Demonstrated strong antioxidant activity | nih.govmdpi.com |
| Cyclic Voltammetry | Electrochemical analysis | Confirmed notable reducing properties | nih.gov |
In-Depth Mechanistic Investigations through Transition State Analysis
Due to the specific substitution pattern of this compound, featuring both electron-withdrawing bromine atoms and an electron-donating hydroxyl group, its reactivity profile is complex. While specific transition state analyses for this exact molecule are not extensively documented in publicly available literature, a thorough understanding of its mechanistic pathways can be elucidated by drawing parallels with computational studies on the reactivity of quinoline and its derivatives. Such theoretical investigations, often employing Density Functional Theory (DFT), provide critical insights into the energetic landscapes of potential reaction pathways, including the structures and energies of transition states.
The reactivity of the quinoline ring is dictated by the electron density at its various positions. The pyridine ring is generally more electron-deficient than the benzene ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack. However, the substituents on this compound significantly modify this intrinsic reactivity. The hydroxyl group at the 3-position is a strong activating group, increasing the electron density of the heterocyclic ring, particularly at the ortho and para positions (C2 and C4). Conversely, the bromine atoms at the 6 and 8-positions are deactivating, withdrawing electron density from the benzene ring through their inductive effect, although they can direct electrophilic attack to the ortho and para positions through resonance.
Electrophilic Aromatic Substitution:
For electrophilic aromatic substitution reactions, such as further bromination or nitration, the position of attack is determined by the stability of the corresponding Wheland intermediate (sigma complex), which is reflected in the energy of the transition state leading to it. The hydroxyl group at C3 strongly directs incoming electrophiles to the C4 position. The transition state for C4-substitution is expected to be significantly stabilized by the resonance donation of the hydroxyl group's lone pair of electrons.
Table 1: Theoretical Transition State Analysis for Electrophilic Bromination of this compound
| Position of Attack | Key Stabilizing/Destabilizing Factors in Transition State | Predicted Relative Activation Energy |
| C4 | - Strong resonance stabilization from the -OH group. - Proximity to the electron-donating -OH group. | Lowest |
| C2 | - Resonance stabilization from the -OH group. - Steric hindrance from the peri-position to the C8-Br. | Higher than C4 |
| C5 | - Less activation from the -OH group. - Deactivation by the C6-Br. | High |
| C7 | - Less activation from the -OH group. - Deactivation by the C6-Br and C8-Br. | Highest |
This table presents a qualitative prediction based on established principles of electrophilic aromatic substitution and substituent effects on the quinoline ring system. Actual activation energies would require specific computational calculations.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally favored at the C2 and C4 positions, especially when a good leaving group is present. In the case of this compound, the bromine atoms themselves could potentially act as leaving groups under forcing conditions. However, the hydroxyl group at C3 would likely need to be deprotonated to a more strongly activating alkoxide for such a reaction to be feasible on the heterocyclic ring.
A more plausible scenario for nucleophilic attack involves the displacement of one of the bromine atoms on the benzene ring. The transition state for such a reaction would involve the formation of a Meisenheimer-like complex. The stability of this intermediate, and thus the activation energy of the reaction, would be influenced by the ability of the quinoline ring system to delocalize the negative charge.
Table 2: Hypothetical Mechanistic Steps and Transition States for Nucleophilic Aromatic Substitution on this compound
| Step | Description | Key Features of the Transition State |
| 1 | Nucleophilic attack at a bromine-bearing carbon (e.g., C6 or C8). | - Formation of a C-Nucleophile bond. - Rehybridization of the attacked carbon towards sp3. - Partial negative charge delocalized over the quinoline ring system. |
| 2 | Departure of the bromide leaving group. | - Breaking of the C-Br bond. - Re-aromatization of the ring. |
This table outlines a general mechanism for SNAr reactions. The specific energetics and feasibility would depend on the nucleophile, solvent, and reaction conditions.
Advanced Spectroscopic and Structural Elucidation Methodologies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the number and types of protons and carbons present. researchgate.net In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, signals corresponding to the aromatic protons can be observed. docbrown.infochemicalbook.com For 6,8-Dibromoquinolin-3-ol, the protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns, which are influenced by the bromine and hydroxyl substituents. researchgate.netdocbrown.infochemicalbook.com The choice of solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), can influence the chemical shifts of these protons. researchgate.netmsu.edu
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. researchgate.netemory.edu
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the quinoline ring system. emerypharma.comanalis.com.my
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their proton attachments. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is instrumental in connecting different fragments of the molecule and confirming the positions of the bromine atoms and the hydroxyl group on the quinoline scaffold. analis.com.my
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which can be valuable for confirming conformational details, although it is often more critical for larger, more flexible molecules. emory.edu
The combined application of these 1D and 2D NMR techniques allows for a comprehensive assignment of all proton and carbon signals, leading to the definitive confirmation of the this compound structure. researchgate.net
While solution-state NMR provides information about the molecule's average structure in a given solvent, solid-state NMR (ssNMR) offers a unique window into the compound's conformation in the crystalline state. huji.ac.ilemory.edu In the solid state, anisotropic interactions, which are averaged out in solution, become apparent and can provide valuable structural information. huji.ac.ilemory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. huji.ac.il For this compound, ssNMR could reveal the presence of different crystalline forms (polymorphs) by showing distinct signals for each environment. huji.ac.il Furthermore, ssNMR can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules in the crystal lattice. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. researchgate.netbiorxiv.org By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within a few parts per million), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govbiorxiv.org For this compound (C₉H₅Br₂NO), HRMS would confirm the presence and number of bromine atoms through their characteristic isotopic pattern. This technique provides definitive evidence for the elemental composition of the molecule, which is a critical piece of information in the structural elucidation process. researchgate.netbiorxiv.orgncsu.edu
| Technique | Information Obtained | Relevance to this compound |
| HRMS | Precise mass-to-charge ratio, elemental composition | Confirms the molecular formula C₉H₅Br₂NO and the presence of two bromine atoms. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. biomaterial.com.br These techniques are excellent for identifying the functional groups present in a compound. biomaterial.com.br
FT-IR Spectroscopy : The FT-IR spectrum of this compound would show characteristic absorption bands corresponding to the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations within the quinoline ring, and C-Br stretching vibrations. researchgate.netresearchgate.netspectroscopyonline.com
Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. usda.gov It is particularly sensitive to non-polar bonds and can be useful for characterizing the aromatic ring system of the quinoline core. usda.govhoriba.comspectroscopyonline.com The combination of FT-IR and Raman spectra provides a comprehensive fingerprint of the functional groups present in this compound. usda.govnih.gov
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H Stretch | ~3200-3600 (broad) | |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| C=C/C=N Stretch | ~1500-1650 | ~1500-1650 |
| C-O Stretch | ~1200-1300 | |
| C-Br Stretch | ~500-650 | ~500-650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. ijprajournal.comconicet.gov.ar The UV-Vis spectrum of this compound is characterized by absorption bands arising from π-π* transitions within the aromatic quinoline system. scielo.org.za The position and intensity of these absorption maxima can be influenced by the substituents on the quinoline ring and the solvent used. researchgate.netresearchgate.net Changes in the UV-Vis spectrum upon varying the pH of the solution can provide information about the pKa of the hydroxyl group. researchgate.net
| Transition Type | Typical Wavelength Range (nm) | Affected by |
| π → π | 200-400 | Aromatic system, substituents, solvent |
| n → π | >300 | Heteroatoms with lone pairs (N, O) |
X-ray Crystallography for Precise Solid-State Structural Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. libretexts.orgmdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision. libretexts.orgnih.gov For this compound, an X-ray crystal structure would provide unambiguous confirmation of the connectivity of all atoms, the positions of the bromine and hydroxyl groups, and the bond lengths and angles within the molecule. researchgate.net Furthermore, it would reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.netmdpi.com
Theoretical and Computational Investigations of 6,8 Dibromoquinolin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a robust computational method widely used for investigating the electronic properties of quinoline (B57606) derivatives. nih.govhku.hknih.gov For 6,8-Dibromoquinolin-3-ol, a typical study would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface.
Commonly used functionals, such as B3LYP, are paired with a basis set like 6-31G(d,p) or larger to perform these calculations. mdpi.comnih.govresearchgate.netresearchgate.net The output of these calculations would yield key parameters.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative of the types of data generated in a typical DFT study. The values are not based on actual published research for this specific compound.)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | e.g., -5420 Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | e.g., 2.5 Debye |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | e.g., -6.2 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | e.g., -1.8 eV |
The energies of the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are particularly important. nih.govresearchgate.net The HOMO location indicates the likely sites for electrophilic attack, while the LUMO location suggests sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
Ab initio methods, which are based on first principles without empirical parameters, can also be employed for higher accuracy in predicting electronic properties, albeit at a greater computational cost. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) could provide a more refined understanding of electron correlation effects, which are important for accurately predicting properties like polarizability and reaction barriers. For a molecule like this compound, these methods could be used to validate DFT results and provide benchmark data for its electronic characteristics.
Computational Analysis of Reactivity and Selectivity
Computational chemistry provides powerful tools to predict how and where a molecule will react.
To understand potential synthetic transformations or degradation pathways involving this compound, researchers would model reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. DFT calculations are typically used to locate these transition state geometries and calculate their energies. hku.hk The resulting activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For example, modeling the mechanism of further electrophilic substitution or nucleophilic displacement of the bromine atoms would provide insight into the compound's chemical behavior.
Regioselectivity—the preference for reaction at one position over another—is a key aspect of the chemistry of substituted aromatic systems like quinoline. For this compound, computational methods can predict the most likely sites for further substitution. This is often achieved by analyzing local reactivity descriptors derived from DFT calculations.
Table 2: Hypothetical Local Reactivity Descriptors for this compound (Note: This table illustrates data used to predict regioselectivity. The values are not from published research on this compound.)
| Atomic Site | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | NBO Charge |
|---|---|---|---|
| C-2 | e.g., 0.08 | e.g., 0.15 | e.g., +0.21 |
| C-4 | e.g., 0.12 | e.g., 0.09 | e.g., +0.25 |
| C-5 | e.g., 0.15 | e.g., 0.05 | e.g., -0.18 |
Analysis of parameters such as Natural Bond Orbital (NBO) charges, electrostatic potential maps, and Fukui functions can quantify the reactivity of each atom in the ring. researchgate.netresearchgate.net For instance, a site with a more negative charge and a higher value for the Fukui function for electrophilic attack (f-) would be the predicted site for reaction with an electrophile.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insight into its behavior in a condensed phase (e.g., in solution or a crystal lattice). MD simulations model the movement of atoms and molecules over time based on a force field. nih.govnih.govresearchgate.net
A typical MD study would place the quinoline derivative in a simulation box with solvent molecules (like water or an organic solvent) and allow the system to evolve over nanoseconds. Analysis of the resulting trajectory would reveal:
Solvation Structure: How solvent molecules arrange around the solute.
Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the 3-ol group and solvent, or π-π stacking interactions between quinoline rings. researchgate.net
Conformational Flexibility: While limited in this core structure, it could analyze the rotation of the hydroxyl group.
These simulations are crucial for understanding how the molecule interacts with its environment, which is essential for predicting its behavior in biological systems or as a material. nih.govresearchgate.net
In Silico Approaches for Predicting Synthetic Outcomes
While specific, published in silico studies focused exclusively on predicting the synthetic outcomes for this compound are not extensively documented, the field of computational chemistry offers powerful tools and methodologies applicable to its synthesis. These approaches are crucial for guiding the rational design of synthetic pathways, optimizing reaction conditions, and predicting the formation of specific isomers and byproducts, thereby minimizing resource-intensive trial-and-error experimentation. ijfans.org Computational strategies are particularly valuable for complex, multi-step syntheses involving substituted heterocyclic systems like quinolines. mdpi.com
Quantum Chemical Modeling of Reaction Pathways
Density Functional Theory (DFT) stands as a principal method for investigating the mechanisms of chemical reactions involved in quinoline synthesis. nih.govmdpi.com For a molecule like this compound, DFT calculations can be employed to model the entire reaction coordinate for its formation, including the initial cyclization to form the quinolin-3-ol core and the subsequent electrophilic bromination.
By calculating the energies of reactants, intermediates, transition states, and products, chemists can predict the thermodynamic and kinetic feasibility of a proposed synthetic route. acs.org For instance, DFT can elucidate the energy barriers associated with different potential bromination pathways on the quinolin-3-ol scaffold, thereby predicting the regioselectivity of the reaction. These calculations can help determine why bromine atoms are preferentially added at the C6 and C8 positions. Theoretical investigations on the effect of bromination on molecular properties have shown that DFT is a robust tool for understanding the impact of halogen substituents. nih.gov
| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Provides insight into the steric and electronic factors that control the reaction rate and selectivity. |
Predictive Models for Regioselectivity
The precise placement of the two bromine atoms at the 6- and 8-positions is a critical aspect of the synthesis. In silico tools have been developed specifically to predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems. researchgate.net One such approach is the RegioSQM method, which identifies the most nucleophilic centers in a molecule by calculating the free energies of protonation at all aromatic C-H positions using semi-empirical methods. researchgate.net The positions with the lowest free energies are predicted to be the most reactive sites for electrophiles like Br+.
Applying this logic to a quinolin-3-ol precursor, a computational model would calculate the relative reactivity of each available position on both the benzene (B151609) and pyridine (B92270) rings. The model would likely predict that the C6 and C8 positions are the most activated towards electrophilic attack, guiding the synthesis to achieve the desired 6,8-dibromo substitution pattern.
Table 2: Conceptual Regioselectivity Prediction for Bromination of Quinolin-3-ol
| Position on Quinoline Ring | Predicted Relative Reactivity (Conceptual) | Rationale |
|---|---|---|
| C6 | High | Activated by the fused benzene ring and directing influence of the hydroxyl/ether group. |
| C8 | High | Activated by the fused benzene ring and directing influence of the hydroxyl/ether group. |
| C5 | Moderate | Electronically favorable but potentially more sterically hindered than C6 or C8. |
| C7 | Moderate | Electronically favorable but potentially more sterically hindered than C6 or C8. |
| C2 | Low | Part of the electron-deficient pyridine ring. |
| C4 | Low | Substituted with the hydroxyl group. |
Machine Learning and Reaction Informatics
A growing area in synthetic prediction involves the use of machine learning and artificial intelligence. researchgate.net Models like the "Molecular Transformer" can learn complex chemical rules from vast reaction databases. researchgate.net By inputting the reactants and reagents for a proposed synthesis of this compound, such a model could predict the most likely product structure, estimate the reaction yield, and even suggest optimal conditions without requiring explicit, pre-programmed chemical rules. The integration of computational chemistry with machine learning algorithms is a key future direction for establishing more efficient and environmentally responsible synthetic routes for quinoline production. mdpi.com These data-driven approaches hold the potential to accelerate the discovery and optimization of synthetic pathways for novel halogenated quinolines.
Strategic Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis Research
Precursor for the Synthesis of Novel Heterocyclic Systems
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and 6,8-dibromoquinolin-3-ol is a valuable precursor for creating novel heterocyclic systems. cem.com The bromine and hydroxyl groups can be readily modified, enabling the synthesis of a wide array of derivatives. For instance, the hydroxyl group can be converted to other functionalities, and the bromine atoms can participate in various cross-coupling reactions.
Research has demonstrated the conversion of brominated quinolines into phenyl, cyano, methoxy, and hydroxy derivatives through coupling and substitution reactions. researchgate.net These synthetic strategies have led to the development of compounds with specific biological activities, such as anticancer properties. researchgate.net The versatility of this compound as a starting material facilitates the generation of chemical libraries for drug discovery and development. a2bchem.com
One notable application is in the synthesis of pyrazolo[4,3-c]quinolines. The related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, which can be derived from a quinolinol precursor, acts as a key synthon in the formation of these tricyclic heterocyclic systems. researchgate.net Furthermore, the reactivity of the quinoline core allows for intramolecular cyclization reactions, leading to the formation of diverse cyclic derivatives with potential therapeutic properties. nih.gov
The following table summarizes some of the novel heterocyclic systems synthesized from quinoline derivatives:
| Starting Material Analogue | Reaction Type | Resulting Heterocyclic System | Reference |
| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Condensation/Cyclization | 1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines | researchgate.net |
| 3,6,8-Tribromoquinoline | Nucleophilic Substitution | Morpholine (B109124) and Piperazine (B1678402) substituted Quinolines | researchgate.net |
| 2-Alkynylquinoline-3-carboxaldehydes | Intramolecular Cyclization | 2-Phenylbenzo[b] rsc.orgresearchgate.netnaphthyridines | chim.it |
Scaffold for Structural Diversification in Ligand Design for Coordination Chemistry
The 8-hydroxyquinoline (B1678124) moiety is a well-established ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. a2bchem.comresearchgate.net The presence of bromine atoms in this compound provides opportunities for further functionalization, allowing for the design of ligands with tailored electronic and steric properties. uni-wuerzburg.dewiley.com This structural diversification is crucial for developing metal complexes with specific catalytic, photophysical, or biological activities. nih.govresearchgate.net
The modification of the quinoline scaffold allows for the creation of ligands that can selectively bind to different metal ions or influence the geometry and reactivity of the resulting coordination complex. nih.govnih.gov For example, the introduction of different substituents can tune the ligand field strength and the redox potential of the metal center. nih.gov
The versatility of the 8-hydroxyquinoline scaffold has been demonstrated in the synthesis of various metalloquinolates, including dimers, trimers, and tetramers. researchgate.net These complex structures have potential applications in materials science and as therapeutic agents. researchgate.net
Building Block for the Development of Advanced Organic Materials
The unique electronic and photophysical properties of the quinoline ring system make this compound a valuable building block for the development of advanced organic materials. a2bchem.com The ability to introduce various functional groups through the bromine and hydroxyl moieties allows for the fine-tuning of the material's properties for specific applications.
Quinoline derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. chim.itresearchgate.net The inherent fluorescence of the quinoline core can be modulated by the introduction of different substituents. researchgate.net For instance, the synthesis of 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines from 6,8-dibromo-4-methoxyquinoline derivatives has been shown to yield compounds with interesting absorption and fluorescence properties. researchgate.net
The development of organic-inorganic hybrid materials based on quinolinium cations and halogenometalate anions has also been explored. acs.org These materials can exhibit tunable optical properties, making them suitable for applications in sensing and imaging. acs.org
Utility in the Creation of Complex Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings, with applications in organic electronics and materials science. wikipedia.orgmega.mi.itsioc-journal.cn The quinoline ring of this compound can serve as a foundational unit for the construction of more complex, fused aromatic systems.
Recent research has focused on developing new methods for synthesizing PAHs, such as the phenyl-addition/dehydrocyclization (PAC) pathway. nih.gov While direct examples involving this compound are not prevalent, its structure lends itself to strategies that build upon the existing aromatic framework to create larger, more complex polycyclic structures. nagoya-u.ac.jp For example, the bromine atoms can be utilized in cross-coupling reactions to fuse additional aromatic rings onto the quinoline core.
Exploration in the Synthesis of Chemical Probes for Research Purposes
Chemical probes are essential tools for studying biological systems and validating drug targets. rsc.orgnih.gov The quinoline scaffold is a common feature in many biologically active molecules, and this compound can be used as a starting point for the synthesis of novel chemical probes. nih.gov
The reactive handles on this compound allow for the attachment of reporter groups, such as fluorescent tags or biotin, which are necessary for visualizing and isolating the probe's biological targets. nih.gov The development of chemical probes often involves the synthesis of a library of related compounds to optimize potency and selectivity. olemiss.edu The versatility of this compound makes it an ideal scaffold for such exploratory synthesis. olemiss.edu
Future Research Directions and Unresolved Challenges in 6,8 Dibromoquinolin 3 Ol Chemistry
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly atom economy, are increasingly crucial in modern organic synthesis. jocpr.comnumberanalytics.com Atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric for sustainability. chembam.comdocbrown.info Reactions with high atom economy minimize waste, reduce costs, and contribute to more environmentally friendly processes. numberanalytics.com
Currently, the synthesis of many quinoline (B57606) derivatives, including those related to 6,8-dibromoquinolin-3-ol, often involves multi-step processes that may not be optimally atom-economical. For instance, traditional methods can generate significant waste, a concern that is being addressed by developing more efficient synthetic strategies. chembam.com
Future research in this area should focus on designing synthetic pathways to this compound and its derivatives that maximize atom economy. This could involve exploring one-pot reactions, tandem or domino reaction sequences, and the use of catalytic methods that minimize the need for stoichiometric reagents. The development of synthetic routes where by-products are themselves valuable compounds is another promising avenue. chembam.com For example, exploring catalytic cycles that efficiently generate the desired product with minimal waste is a key goal. researchgate.net
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The this compound core possesses multiple reactive sites, offering a rich landscape for exploring novel chemical transformations. The bromine atoms at the 6- and 8-positions are particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl and alkynyl groups. researchgate.netsmolecule.com
Future investigations should aim to uncover new reactivity patterns of the this compound scaffold. This could include exploring:
Novel Cross-Coupling Reactions: Investigating the use of less common coupling partners and catalysts to access a wider range of functionalized derivatives.
C-H Activation: Developing methods for the direct functionalization of the quinoline core's C-H bonds, which would represent a highly atom-economical and efficient synthetic strategy.
Photoredox Catalysis: Utilizing light-mediated reactions to access unique and previously inaccessible transformations of the quinoline ring system.
The discovery of new reactions and transformations will not only expand the chemical space accessible from this compound but also pave the way for the synthesis of novel compounds with potentially interesting biological or material properties.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. d-nb.infomdpi.comd-nb.info The integration of this compound synthesis and its subsequent functionalization into flow chemistry platforms presents a significant opportunity for future research.
Key areas of focus include:
Developing Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the key steps in the synthesis of this compound and its derivatives. This could lead to higher yields and purity compared to traditional batch processes. beilstein-journals.org
Automated Reaction Optimization: Utilizing automated flow systems to rapidly screen reaction conditions (e.g., temperature, residence time, stoichiometry) to identify optimal parameters for various transformations.
Multi-step Flow Synthesis: Creating integrated, multi-step flow systems that allow for the sequential synthesis and functionalization of the quinoline core without the need for isolating intermediates. worktribe.com
The adoption of flow chemistry and automation will not only accelerate the discovery and development of new this compound derivatives but also make their production more efficient and sustainable.
Addressing Regioselectivity Challenges in Multi-Functionalized Systems
The synthesis of specifically substituted quinoline derivatives often presents challenges related to regioselectivity, particularly when multiple reactive sites are present on the quinoline core. uni-muenchen.de For instance, in the bromination of substituted quinolines, the position of bromination can be influenced by the nature and position of existing substituents, sometimes leading to mixtures of isomers that are difficult to separate. acgpubs.org
Future research must focus on developing highly regioselective methods for the functionalization of the this compound scaffold. This will be crucial for the synthesis of pure, well-defined isomers, which is essential for structure-activity relationship studies in medicinal chemistry and for the development of materials with specific properties.
Strategies to address this challenge include:
Directing Groups: The use of directing groups to control the position of incoming substituents.
Catalyst Control: The development of catalysts that can selectively activate a specific position on the quinoline ring.
Understanding Reaction Mechanisms: A deeper understanding of the mechanisms governing electrophilic and nucleophilic substitution reactions on the quinoline core will be essential for predicting and controlling regioselectivity. beilstein-journals.org
Advancements in Predictive Computational Methodologies for Synthesis Design
Computational chemistry and in silico methods are becoming increasingly powerful tools in modern drug discovery and materials science. uni-halle.de In the context of this compound chemistry, computational approaches can play a vital role in predicting reactivity, designing novel synthetic routes, and understanding the properties of new derivatives.
Future research should focus on:
Predicting Reactivity and Regioselectivity: Using quantum mechanical calculations to predict the most likely sites of reaction on the quinoline core under different conditions, thereby guiding experimental efforts.
Virtual Screening of Catalysts: Employing computational methods to screen libraries of potential catalysts for specific transformations, accelerating the discovery of new and more efficient catalytic systems.
Designing Novel Molecules with Desired Properties: Using molecular modeling and machine learning to design novel this compound derivatives with specific biological activities or material properties before their synthesis.
The integration of advanced computational methodologies will undoubtedly streamline the research and development process in this field, leading to the more rapid discovery of valuable new compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
